molecular formula C4H7F2N B3030077 (3R,4R)-3,4-difluoropyrrolidine CAS No. 863396-77-4

(3R,4R)-3,4-difluoropyrrolidine

Cat. No. B3030077
CAS RN: 863396-77-4
M. Wt: 107.10
InChI Key: PHFTVEADDMICLE-QWWZWVQMSA-N
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Description

“(3R,4R)-3,4-difluoropyrrolidine” is a chemical compound with the CAS Number: 1279037-03-4 . It is also known as “(3R,4R)-3,4-difluoropyrrolidine hydrochloride” and has a molecular weight of 143.56 . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “(3R,4R)-3,4-difluoropyrrolidine” is 1S/C4H7F2N.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H/t3-,4-;/m1./s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.


Physical And Chemical Properties Analysis

“(3R,4R)-3,4-difluoropyrrolidine” is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .

Scientific Research Applications

Enantioselective Synthesis and Medicinal Chemistry

(3R,4R)-3,4-Difluoropyrrolidine and its derivatives are significant in enantioselective synthesis, a process crucial for creating compounds with specific configurations. They are used as building blocks in medicinal chemistry due to their ability to introduce chirality in molecules. For instance, a study reported enantioselective routes to 4,4-difluoropyrrolidin-3-ol, a valuable compound in medicinal chemistry, using (3R,4R)-3,4-dihydroxypyrrolidine derived from l-(+)-tartaric acid (Si et al., 2016).

Conformational Studies and Fluorine NMR

(3R,4R)-3,4-Difluoropyrrolidine derivatives have been utilized in conformational studies, especially in the context of fluoroprolines. These derivatives are used to minimize conformational bias, which is crucial when the natural proline conformation is significant. For instance, (3S,4R)-3,4-difluoroproline was introduced as a probe for fluorine NMR studies, demonstrating the unique conformational effects of individual fluorine atoms (Hofman et al., 2018).

Pharmaceutical Development

The synthesis of specific (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides, a type of (3R,4R)-3,4-difluoropyrrolidine derivative, has led to the development of inhibitors with therapeutic potential. A notable example is the discovery of a factor Xa inhibitor, which exhibits selectivity against serine proteases and pharmacokinetic properties making it a clinical candidate (Anselm et al., 2010).

Catalytic Asymmetric Synthesis

Enantiopure trans-3,4-difluoropyrrolidines have been synthesized by introducing fluorine at both centers in a single operation. These compounds have been utilized in catalytic asymmetric synthesis, showcasing their importance in creating chiral molecules, a critical aspect of drug design and synthesis (Marson & Melling, 2005).

Anion Recognition and Sensor Development

(3R,4R)-3,4-Difluoropyrrolidine derivatives have been used in the development of neutral anion receptors with augmented affinities and enhanced selectivities. This application is significant in sensor development and environmental monitoring, as demonstrated by the binding of anions such as fluoride and chloride with enhanced affinity by certain (3R,4R)-3,4-difluoropyrrolidine-based compounds (Anzenbacher et al., 2000).

Radiochemistry and Radiopharmaceuticals

Radiopharmaceutical development, particularly for nuclear medicine applications, has utilized (3R,4R)-3,4-difluoropyrrolidine derivatives. For instance, a study on technetium-99m-labeled radiopharmaceuticals involved (3R,4R)-3,4-di-(N-2-mercaptoethyl)-amino-pyrrolidines (P-BAT) as part of the ligand system for Tc-99m complexation (Zhuang et al., 1999).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(3R,4R)-3,4-difluoropyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N/c5-3-1-7-2-4(3)6/h3-4,7H,1-2H2/t3-,4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFTVEADDMICLE-QWWZWVQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681029
Record name (3R,4R)-3,4-Difluoropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-3,4-difluoropyrrolidine

CAS RN

863396-77-4
Record name (3R,4R)-3,4-Difluoropyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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